molecular formula C9H13BrN2O B13566684 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol

Cat. No.: B13566684
M. Wt: 245.12 g/mol
InChI Key: GJHKMCHQSPMGNB-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol is a chemical compound that features a brominated pyrazole ring attached to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol typically involves the bromination of pyrazole followed by its attachment to a cyclohexanol ring. One common method involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Shares the brominated pyrazole ring but lacks the cyclohexanol moiety.

    2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol instead of a cyclohexanol moiety.

    1-(4-Bromo-1H-pyrazol-1-yl)cyclohexane: Similar structure but without the hydroxyl group

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol is unique due to the presence of both a brominated pyrazole ring and a cyclohexanol moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2

InChI Key

GJHKMCHQSPMGNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2C=C(C=N2)Br)O

Origin of Product

United States

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